molecular formula C8H8Cl2O2 B12099183 2,4-Dichloro-1-(methoxymethoxy)benzene CAS No. 827-74-7

2,4-Dichloro-1-(methoxymethoxy)benzene

Cat. No.: B12099183
CAS No.: 827-74-7
M. Wt: 207.05 g/mol
InChI Key: HFNATZFTHSSBOU-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(methoxymethoxy)benzene: is an organic compound with the molecular formula C8H8Cl2O2 and a molar mass of 207.05 g/mol . It is also known by other names such as 2,4-Dichloroanisole and 1,5-Dichloro-2-methoxybenzene . This compound is characterized by the presence of two chlorine atoms and a methoxymethoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(methoxymethoxy)benzene typically involves the chlorination of anisole derivatives. One common method is the electrophilic aromatic substitution reaction where anisole is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the 2 and 4 positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

827-74-7

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

2,4-dichloro-1-(methoxymethoxy)benzene

InChI

InChI=1S/C8H8Cl2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3

InChI Key

HFNATZFTHSSBOU-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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